AMPK-|A1|A1|A1 activator 1
Description
Contextualization within AMP-Activated Protein Kinase (AMPK) Research
The study of cellular energy regulation has identified AMP-activated protein kinase (AMPK) as a crucial enzyme. wikipedia.orgjci.org AMPK functions as a master regulator of cellular and organismal metabolism in eukaryotes. nih.gov Research into compounds that can modulate AMPK activity is a significant area of interest for addressing metabolic disorders. nih.govacs.org In this context, specific activators of AMPK isoforms are of particular importance. "AMPK-|A1|A1|A1 activator 1" represents a category of synthetic activators developed to selectively target the α1 catalytic subunit of AMPK.
One of the most well-documented examples of an α1-selective activator is a compound known as C2, which is administered as a cell-permeable prodrug, C13. nih.govmdpi.com The development of such isoform-selective activators is a key advancement in AMPK research, as the different AMPK isoforms can have distinct tissue distributions and physiological roles. wikipedia.orgnih.gov Unlike broad-spectrum activators, α1-selective compounds offer the potential for more targeted therapeutic interventions. mdpi.com For instance, the active metabolite C2 is a phosphonate (B1237965) analogue of AMP and has been shown to be a potent allosteric activator of AMPK complexes containing the α1 isoform, while having minimal effect on α2-containing complexes. mdpi.comencyclopedia.pub This selectivity allows researchers to dissect the specific functions of the α1 isoform and explore its potential as a therapeutic target. nih.gov
The specificity of these activators stems from unique structural interactions. nih.gov Structural analyses have revealed that differences in the amino acid sequences between the α1 and α2 subunits create a basis for selective binding, allowing compounds like C2 to preferentially activate α1-containing AMPK complexes. nih.gov This has paved the way for investigating the specific downstream effects of α1 activation, such as the potent inhibition of lipid synthesis in liver cells, an effect that is significantly diminished in the absence of the α1 isoform. nih.govnih.gov
Overview of AMPK Signaling and Physiological Significance
AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. cellsignal.comportlandpress.com It acts as a cellular energy sensor, being activated under conditions of metabolic stress that lead to an increase in the cellular AMP/ATP and ADP/ATP ratios, such as glucose deprivation, hypoxia, or exercise. cellsignal.comnih.gov There are two primary upstream kinases responsible for activating AMPK by phosphorylating a critical threonine residue (Thr172) on the α subunit: liver kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ). nih.govnih.govcellsignal.com
The activation of AMPK is a multi-level process. The binding of AMP or ADP to the γ subunit induces a conformational change that both allosterically activates the enzyme and protects the activating phosphorylation at Thr172 from being removed by protein phosphatases. wikipedia.orgnih.gov
Once activated, AMPK orchestrates a metabolic switch. It inhibits anabolic, ATP-consuming pathways while simultaneously stimulating catabolic, ATP-producing pathways to restore cellular energy balance. nih.govcellsignal.com
Key physiological roles of AMPK activation include:
Glucose Metabolism: AMPK enhances glucose uptake in tissues like skeletal muscle and regulates glucose production in the liver. wikipedia.orgnih.gov It can stimulate glycolysis and inhibit the synthesis of glycogen (B147801). wikipedia.org
Lipid Metabolism: It plays a profound role in lipid regulation by phosphorylating and inactivating key enzymes like acetyl-CoA carboxylase (ACC), which leads to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation. jci.orgnih.gov
Protein Synthesis and Cell Growth: AMPK activation inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis, thereby conserving energy under nutrient-scarce conditions. nih.gov
Mitochondrial Biogenesis: AMPK can promote the creation of new mitochondria, the powerhouses of the cell, further enhancing cellular energy capacity. wikipedia.org
Due to its central role in maintaining energy homeostasis across various tissues including the liver, skeletal muscle, brain, and adipose tissue, AMPK is a significant target for therapeutic strategies aimed at managing metabolic diseases such as type 2 diabetes and obesity. wikipedia.orgcellsignal.comnih.gov
Detailed Research Findings
Research on the α1-selective activator, represented here as this compound (based on the well-studied compound C13/C2), has provided significant insights into the specific roles of the AMPKα1 isoform.
Studies using the prodrug C13 have demonstrated that it potently activates AMPK in primary mouse hepatocytes. researchgate.net This activation is characterized by the phosphorylation of downstream targets like ACC. researchgate.net Crucially, the effects of C13 on inhibiting lipid synthesis were potent in wild-type hepatocytes but were largely absent in hepatocytes where the AMPKα1 gene was knocked out, confirming the α1-dependent mechanism of action. nih.gov
The mechanism of activation by the active form, C2, is twofold: it acts as a direct allosteric activator and also protects the Thr172 phosphorylation site from dephosphorylation, similar to the natural activator AMP. nih.gov However, C2 is remarkably more potent than AMP as an allosteric activator of α1-containing complexes. mdpi.comencyclopedia.pub Further studies have shown that at lower concentrations, C13's effects are mediated by its conversion to C2, but at higher concentrations, it can also activate AMPK indirectly by causing mitochondrial dysfunction through the release of formaldehyde, a byproduct of its metabolism, which in turn increases the cellular AMP:ATP ratio. nih.govresearchgate.net
The tables below summarize the key characteristics and findings related to AMPK and its α1-selective activation.
Table 1: AMPK Subunit Isoforms and General Function
| Subunit | Isoforms | Primary Function |
|---|---|---|
| α (Alpha) | α1, α2 | Catalytic subunit, contains the kinase domain and the activation loop with the key phosphorylation site (Thr172). wikipedia.orgcellsignal.com |
| β (Beta) | β1, β2 | Scaffolding subunit, helps determine the subcellular location of the AMPK complex. portlandpress.com |
| γ (Gamma) | γ1, γ2, γ3 | Regulatory subunit, contains the binding sites for the energy-sensing molecules AMP, ADP, and ATP. wikipedia.orgcellsignal.com |
Table 2: Research Findings on an α1-Selective Activator (C13/C2)
| Research Area | Key Finding | Implication | Citation(s) |
|---|---|---|---|
| Selectivity | The active compound C2 is a potent and highly selective activator of AMPK complexes containing the α1 subunit, with minimal effect on α2 complexes. | Enables the specific study of AMPKα1 functions and suggests potential for targeted therapies. | nih.govmdpi.comnih.gov |
| Mechanism of Action | C2 allosterically activates α1-complexes and protects the Thr172 residue from dephosphorylation. It is significantly more potent than AMP. | Provides a powerful tool for robustly activating the AMPKα1 pathway in research settings. | nih.govmdpi.comencyclopedia.pub |
| Metabolic Effects | The prodrug C13 potently inhibits hepatic lipid synthesis in an AMPKα1-dependent manner. | Highlights the critical role of the α1 isoform in regulating liver lipid metabolism. | nih.govresearchgate.net |
| Cellular Effects | Activation of AMPK by C13 has been shown to protect neuronal cells from oxidative stress and promote wound healing in certain models. | Suggests broader therapeutic potential for α1-selective activators beyond metabolic diseases. | nih.govmdpi.com |
Table 3: Compound Names Mentioned in this Article | Compound Name | Description | | :--- | :--- | | This compound | The subject of this article, representing a selective activator of the AMPK α1 subunit. | | C2 (Compound 2) | The active, α1-selective phosphonate analogue of AMP. mdpi.com | | C13 (Compound 13) | The cell-permeable prodrug form of C2. nih.gov | | AMP (Adenosine monophosphate) | The primary natural allosteric activator of AMPK. wikipedia.org | | ADP (Adenosine diphosphate) | A natural allosteric activator of AMPK. nih.gov | | ATP (Adenosine triphosphate) | Competes with AMP/ADP to inhibit AMPK activation. wikipedia.org | | LKB1 (Liver kinase B1) | A primary upstream kinase that activates AMPK. cellsignal.com | | CaMKKβ (Ca2+/calmodulin-dependent protein kinase kinase β) | An upstream kinase that activates AMPK in response to increased intracellular calcium. cellsignal.com | | ACC (Acetyl-CoA carboxylase) | A key downstream target of AMPK involved in lipid metabolism. nih.gov | | mTORC1 (mammalian target of rapamycin complex 1) | A downstream pathway inhibited by AMPK to control cell growth. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24ClNO9 |
|---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H24ClNO9/c26-16-9-17-14(8-13(16)11-2-4-12(5-3-11)25(34)6-1-7-25)15(10-27-17)23(33)36-24-20(30)18(28)19(29)21(35-24)22(31)32/h2-5,8-10,18-21,24,27-30,34H,1,6-7H2,(H,31,32)/t18-,19-,20+,21-,24-/m0/s1 |
InChI Key |
LTLTUJCGZGVBTO-DCIKREJASA-N |
Isomeric SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)Cl)O |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl)O |
Origin of Product |
United States |
Molecular Mechanism of Action of Ampk Activator 1 Compound No.1 75
Direct Activation Modalities
Direct activators of AMPK, such as Compound No.1-75, bypass the need for cellular stress signals that typically increase the AMP:ATP ratio. Instead, they interact directly with the AMPK complex to induce a conformational change that favors the active state.
Small-molecule activators of AMPK often exert their effects by binding to allosteric sites, which are distinct from the active site and the nucleotide-binding sites on the γ-subunit. A key allosteric site, often referred to as the "ADaM" (Allosteric Drug and Metabolite) site, is located at the interface between the kinase domain of the catalytic α-subunit and the carbohydrate-binding module (CBM) of the regulatory β-subunit. portlandpress.comcornell.edu Binding of activators to this site can stabilize an active conformation of the kinase. portlandpress.comnih.gov
While specific structural studies on the binding of Compound No.1-75 to the ADaM site are not yet publicly available, its classification as a direct activator suggests a likely interaction with such an allosteric pocket. This binding is thought to induce conformational changes that mimic the effects of AMP binding, leading to activation.
The phosphorylation of threonine 172 (Thr172) in the activation loop of the AMPK α-subunit is a critical event for the full activation of the kinase. cornell.edunih.govnih.gov This phosphorylation is carried out by upstream kinases, primarily LKB1 and CaMKKβ. nih.gov Direct AMPK activators can influence the phosphorylation status of Thr172 through two main mechanisms: by promoting phosphorylation or by inhibiting dephosphorylation. nih.govnih.govnih.gov
Many direct activators have been shown to protect Thr172 from dephosphorylation by protein phosphatases. nih.govnih.gov This protective effect prolongs the active state of the enzyme. The binding of an activator to the ADaM site can induce a conformational change that shields the phosphorylated Thr172 from access by phosphatases. portlandpress.com Although specific data for Compound No.1-75 is limited, its potent activation of AMPK strongly implies a role in maintaining the phosphorylated state of Thr172.
Isoform-Specific Activation Profile
The AMPK heterotrimer exists in multiple isoforms, with two α (α1, α2), two β (β1, β2), and three γ (γ1, γ2, γ3) subunits. nih.gov These isoforms exhibit tissue-specific expression and may have distinct physiological roles. acu.edu.au Consequently, the development of isoform-specific AMPK activators is a key area of research.
The two catalytic α-isoforms, α1 and α2, share a high degree of homology but have distinct subcellular localizations and are implicated in different metabolic processes. acs.org Some small-molecule activators have demonstrated selectivity for one α-isoform over the other. For example, the activator C2 has shown a preference for AMPK complexes containing the α1 subunit. nih.gov The structural basis for this selectivity often lies in subtle differences in the amino acid sequences within and around the allosteric binding sites. nih.gov The specific activation profile of Compound No.1-75 across α1- and α2-containing AMPK complexes remains to be fully elucidated in published literature.
The β-subunits act as scaffolds and contain a carbohydrate-binding module (CBM) that is crucial for the binding of some allosteric activators. portlandpress.comnih.gov Activators like A-769662 and salicylate (B1505791) show a strong preference for AMPK complexes containing the β1-isoform. nih.govfrontiersin.org This selectivity is often dependent on the phosphorylation of a specific serine residue (Ser108) within the CBM of the β1-subunit. portlandpress.com The isoform-specific effects of Compound No.1-75 on β1- versus β2-containing complexes would provide valuable insight into its binding mode and potential tissue-specific effects.
The γ-subunits contain the nucleotide-binding domains and are responsible for sensing the cellular energy status. nih.gov Different γ-isoforms can influence the response of the AMPK complex to both nucleotides and small-molecule activators. h1.coresearchgate.net For instance, the activator 991 has been shown to elicit a greater activation of γ2-containing AMPK complexes compared to γ1 or γ3. h1.coresearchgate.net This differential activation can be attributed to structural differences in the γ-subunits that affect activator binding or the subsequent allosteric communication within the complex. h1.co The detailed characterization of Compound No.1-75's activity on AMPK complexes with different γ-isoforms is necessary to understand its full pharmacological profile.
Cellular and Subcellular Effects of Ampk Activator 1 Compound No.1 75
Regulation of Energy Metabolism
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways to balance energy supply with demand. nih.gov As a heterotrimeric complex, it consists of a catalytic α subunit and regulatory β and γ subunits. core.ac.uk The α1 isoform of AMPK is ubiquitously expressed and its activation triggers a shift from anabolic, energy-consuming processes to catabolic, energy-producing pathways. nih.govnih.gov AMPK-α1 activator 1, also referred to as Compound No.1-75, specifically targets and activates the α1 subunit of AMPK, thereby modulating cellular and subcellular energy homeostasis. Its effects are most pronounced in the regulation of glucose and lipid metabolism.
Activation of the AMPKα1 subunit by Compound No.1-75 is a key mechanism for controlling glucose balance at the cellular level. nih.gov It orchestrates a series of events that enhance glucose uptake from the bloodstream, regulate its breakdown for energy, and inhibit its synthesis, collectively contributing to the maintenance of glucose homeostasis. nih.govjci.org
The activation of AMPKα1 by Compound No.1-75 plays a significant role in stimulating glucose transport into cells, particularly in skeletal muscle. nih.govnuvamedacademy.com This process is critical for clearing glucose from the blood and providing fuel for cellular activities. Research has shown that AMPKα1 activation is necessary for increasing muscle glucose uptake following certain stimuli, such as twitch contractions. plos.org The primary mechanism involves the translocation of glucose transporter 4 (GLUT4) vesicles to the plasma membrane. nih.govyoutube.com AMPK activation can also increase the expression of genes encoding for GLUT4 and hexokinase 2, further facilitating glucose uptake and its initial metabolic processing. nih.gov
While both α1 and α2 subunits of AMPK are activated during exercise, the α1 subunit's activity appears to be more pronounced during high-intensity contractions. nih.gove-dmj.org Pharmacological activators that stimulate AMPK, such as AICAR, have been shown to promote glucose uptake, an effect that is dependent on AMPK's presence. mdpi.com Studies using mouse models have provided genetic evidence for the essential role of the α1 AMPK subunit in contraction-stimulated glucose uptake. plos.org
| Experimental Model | Stimulus/Activator | Key Finding | Reference |
|---|---|---|---|
| Mouse Skeletal Muscle | Twitch Contraction | Genetic evidence shows α1 AMPK activation is required for the increase in glucose uptake. | plos.org |
| C2C12 Myotubes | AICAR (AMPK activator) | AICAR treatment promotes glucose uptake, an effect blunted in AMPK deficient models. | nih.gov |
| HEK293 Cells | General AMPK Activation | AMPK activation increases glucose uptake by promoting GLUT1 expression and blocking its endocytosis. | nih.gov |
| Mouse Skeletal Muscle | Exercise | Both AMPK α1 and α2 are activated during exercise, leading to insulin-independent glucose uptake. | nih.gove-dmj.org |
Upon facilitating glucose entry into the cell, the activation of AMPKα1 by Compound No.1-75 also stimulates glycolysis, the metabolic pathway that converts glucose into pyruvate to generate ATP. nih.gov AMPK enhances glycolysis by phosphorylating and activating 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 2/3 (PFKFB2/3). nih.gov This enzyme produces fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in the glycolytic pathway. nih.govyoutube.com By increasing the activity of PFK-1, AMPK activation effectively accelerates the breakdown of glucose for energy production. youtube.com This mechanism is crucial for restoring cellular ATP levels during times of energy stress. youtube.com In satellite cells, the AMPKα1 isoform specifically has been shown to mediate Warburg-like glycolysis, which is essential for their activation during muscle regeneration. nih.gov
| Target Enzyme | Effect of AMPK Activation | Metabolic Outcome | Reference |
|---|---|---|---|
| PFKFB2/3 | Phosphorylates and activates | Increases production of Fructose-2,6-bisphosphate. | nih.gov |
| Phosphofructokinase-1 (PFK-1) | Allosterically activated by Fructose-2,6-bisphosphate | Increases the rate of glycolysis. | nih.govyoutube.com |
| Glycogen (B147801) Synthase (GS) | Inhibitory phosphorylation | Inhibits glycogen synthesis, diverting glucose-6-phosphate towards glycolysis. | nih.govyoutube.com |
In addition to promoting glucose uptake and utilization, the activation of AMPKα1 by Compound No.1-75 suppresses the production of glucose in the liver, a process known as gluconeogenesis. portlandpress.com This is a critical function for maintaining glucose homeostasis, particularly in preventing hyperglycemia. nih.govjci.org AMPK activation inhibits gluconeogenesis primarily by downregulating the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govjci.org This transcriptional repression is mediated through the phosphorylation of various downstream targets. The long-term effect of AMPK activation also includes reducing hepatic lipid content, which in turn improves insulin (B600854) sensitivity and helps control hepatic glucose production. portlandpress.com The anti-diabetic drug metformin (B114582) is known to activate AMPK, which is thought to contribute to its therapeutic effect of inhibiting liver gluconeogenesis. portlandpress.com
| Target | Mechanism of Inhibition | Outcome | Reference |
|---|---|---|---|
| PEPCK and G6Pase Genes | Downregulation of gene expression | Reduced synthesis of key gluconeogenic enzymes. | nih.govjci.org |
| Glucagon Signaling | Antagonizes glucagon-stimulated pathways | Short-term inhibition of hepatic glucose production. | portlandpress.com |
| Hepatic Lipid Content | Reduces lipid accumulation | Long-term improvement in insulin sensitivity and control of gluconeogenesis. | portlandpress.com |
Compound No.1-75, through the activation of AMPKα1, significantly influences lipid metabolism. novusbio.com It acts as a master switch, promoting catabolic pathways that break down fats for energy while inhibiting anabolic pathways responsible for lipid synthesis. nih.govjst.go.jp This regulation is vital for preventing the accumulation of lipids in tissues like the liver and muscle, which is associated with metabolic diseases. nih.gov
A primary effect of AMPKα1 activation by Compound No.1-75 is the promotion of fatty acid oxidation (FAO), the process by which fatty acids are broken down to produce ATP. nih.govmdpi.com This is achieved through the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. mdpi.comdiabetesjournals.org ACC produces malonyl-CoA, which is not only a building block for fatty acids but also a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). nih.govdiabetesjournals.org CPT1 is the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for oxidation.
By inhibiting ACC, AMPK activation leads to a decrease in malonyl-CoA levels. nih.govmdpi.com This relieves the inhibition on CPT1, allowing for an increased influx of fatty acids into the mitochondria and a subsequent rise in FAO. nih.govdiabetesjournals.org This feed-forward activation of fatty acid oxidation in response to increased fatty acid availability is a key mechanism for maintaining energy balance. nih.gov Studies in various models have confirmed that AMPK activation enhances FAO, leading to reduced hepatic triglyceride content and improved metabolic health. mdpi.comdiabetesjournals.org
| Experimental Model | Activator | Key Finding | Reference |
|---|---|---|---|
| L6 Myotubes | Palmitate, Linoleate | Increased fatty acid availability activates AMPK, which is required for the subsequent increase in fat oxidation. | nih.gov |
| Mouse Liver (in vivo) | Constitutively active AMPK | Liver-specific AMPK activation increases FAO rates, leading to reduced hepatic triglyceride content. | mdpi.com |
| C2C12 Cells | AICAR | AMPK activation enhances fatty acid oxidation, partly through a PPARα-dependent mechanism. | diabetesjournals.org |
| Human and Rodent Models | General AMPK Activation | AMPK activation improves hepatic steatosis by inhibiting lipogenesis and increasing fatty acid oxidation. | nih.gov |
Lipid Metabolism Modulation
Lipogenesis Inhibition
Activation of AMPK by Compound No.1-75 potently inhibits de novo lipogenesis, the process of synthesizing fatty acids. acs.orgacs.org This inhibition is primarily achieved through the phosphorylation and subsequent inactivation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis. acs.orgnih.govmdpi.com Phosphorylation of ACC prevents it from converting acetyl-CoA to malonyl-CoA, a critical building block for fatty acid synthesis. mdpi.com The reduction in malonyl-CoA levels has a dual effect: it not only halts the synthesis of new fatty acids but also promotes fatty acid oxidation by relieving the inhibition of carnitine palmitoyltransferase-1 (CPT-1), an enzyme essential for transporting fatty acids into the mitochondria for breakdown. acs.orgnih.gov
Furthermore, AMPK activation has been shown to suppress the expression of key lipogenic genes, including fatty acid synthase (FAS) and ACC itself, by downregulating the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a major transcription factor for lipogenesis. nih.govresearchgate.net
| Target Molecule | Effect of AMPK Activation | Consequence |
|---|---|---|
| Acetyl-CoA Carboxylase (ACC) | Phosphorylation and Inactivation | Decreased Malonyl-CoA Production |
| Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Decreased Expression | Reduced Transcription of Lipogenic Genes (e.g., FAS, ACC) |
| Fatty Acid Synthase (FAS) | Decreased Expression | Inhibition of Fatty Acid Synthesis |
Cholesterol Biosynthesis Inhibition
In addition to its effects on fatty acid synthesis, AMPK activation by Compound No.1-75 also curtails the biosynthesis of cholesterol. acs.org This is accomplished through the direct phosphorylation and inhibition of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. nih.govnih.gov By inhibiting HMG-CoA reductase, AMPK activation effectively reduces the production of mevalonate, a precursor for cholesterol and other isoprenoids. nih.gov This inhibitory action on cholesterol synthesis is a key aspect of AMPK's role in regulating lipid metabolism. nih.gov
| Target Molecule | Effect of AMPK Activation | Consequence |
|---|---|---|
| HMG-CoA Reductase | Phosphorylation and Inactivation | Decreased Cholesterol Synthesis |
Impact on Anabolic and Catabolic Processes
Protein Synthesis Inhibition
A significant consequence of AMPK activation is the suppression of protein synthesis, a highly energy-intensive process. nih.govresearchgate.netnih.gov This inhibition is mediated through multiple pathways, most notably the downregulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. nih.govnih.govyoutube.com AMPK can directly phosphorylate and activate the TSC2 tumor suppressor, which in turn inhibits the mTORC1 complex. nih.gov
Furthermore, AMPK activation can inhibit protein synthesis by targeting the machinery of translation elongation. It achieves this by activating the eukaryotic elongation factor 2 (eEF2) kinase, which then phosphorylates and inactivates eEF2, a key protein involved in the elongation step of protein synthesis. nih.gov This dual control over both the initiation (via mTOR) and elongation phases ensures a robust shutdown of protein synthesis during times of energy stress. youtube.com
| Target Pathway/Molecule | Effect of AMPK Activation | Consequence |
|---|---|---|
| mTOR Signaling Pathway | Inhibition | Decreased Protein Synthesis Initiation |
| Eukaryotic Elongation Factor 2 (eEF2) | Inactivation (via eEF2 Kinase) | Inhibition of Translation Elongation |
Autophagy Induction and Regulation
AMPK activation is a potent inducer of autophagy, a catabolic process that involves the degradation of cellular components to recycle nutrients and maintain cellular homeostasis, particularly during periods of starvation. nih.govnih.gov AMPK promotes autophagy primarily through the direct phosphorylation and activation of Unc-51-like kinase 1 (ULK1), a key initiating kinase of the autophagic process. nih.govnih.govahajournals.org This activation of ULK1 is crucial for the formation of the autophagosome. nih.gov
The regulation of autophagy by AMPK is also intricately linked with the mTOR pathway. While AMPK activates ULK1, mTORC1, when active in nutrient-rich conditions, phosphorylates ULK1 at different sites, leading to its inhibition. nih.govtandfonline.com Therefore, AMPK-mediated inhibition of mTORC1 further promotes autophagy by relieving this inhibitory phosphorylation on ULK1. tandfonline.comresearchgate.net
| Target Molecule | Effect of AMPK Activation | Consequence |
|---|---|---|
| Unc-51-like kinase 1 (ULK1) | Direct Phosphorylation and Activation | Initiation of Autophagy |
| mTORC1 | Inhibition | Relief of ULK1 Inhibition, Promoting Autophagy |
Mitochondrial Biogenesis Modulation
AMPK activation plays a pivotal role in modulating mitochondrial biogenesis, the process of generating new mitochondria. nih.govresearchgate.net This is largely mediated through the activation of the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis. researchgate.netconsensus.appnih.gov AMPK can directly phosphorylate PGC-1α, enhancing its activity. researchgate.netoup.com
Activated PGC-1α then co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which in turn stimulate the expression of mitochondrial transcription factor A (TFAM). consensus.appnih.gov TFAM is essential for the replication and transcription of mitochondrial DNA, leading to the synthesis of new mitochondrial components and ultimately, an increase in mitochondrial mass and function. researchgate.netconsensus.app AMPK can also influence mitochondrial biogenesis through epigenetic modifications, such as the phosphorylation of factors involved in nucleosome remodeling, making the DNA more accessible for transcription of mitochondrial genes. thebiogrid.orgbohrium.com
| Target Molecule | Effect of AMPK Activation | Consequence |
|---|---|---|
| Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) | Activation (Direct Phosphorylation) | Increased Expression of Genes for Mitochondrial Biogenesis |
| Nuclear Respiratory Factors (NRF-1, NRF-2) | Upregulation (via PGC-1α) | Increased Transcription of Nuclear-Encoded Mitochondrial Proteins |
| Mitochondrial Transcription Factor A (TFAM) | Upregulation (via NRFs) | Enhanced Mitochondrial DNA Replication and Transcription |
Modulation of Cellular Stress Responses
AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status and a general stress sensor, pivotal in maintaining intracellular homeostasis during various stress challenges. nih.gov Activation of AMPK, for instance by AMPK activator 1, triggers a cascade of events aimed at restoring cellular energy balance by promoting ATP-generating catabolic pathways while inhibiting ATP-consuming anabolic processes. nih.govnih.gov This role extends beyond energy regulation to include orchestrating cellular responses to a variety of stresses, including oxidative stress, hypoxia, and DNA damage. nih.gov
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov AMPK activation plays a significant role in bolstering cellular antioxidant defenses. nih.gov Evidence suggests that activation of AMPK can inhibit ROS levels induced by stressors. For example, the AMPK activator AICAR was found to suppress palmitate-induced ROS by increasing the expression of thioredoxin (Trx) in human aortic endothelial cells. nih.gov Similarly, in endothelial cells, AMPK activation upregulates the expression of manganese superoxide dismutase (Mn-SOD) by increasing the expression of PGC-1α, a master regulator of mitochondrial biogenesis. nih.gov
Recent studies have further elucidated the intricate relationship between ROS and AMPK. Under conditions of energy stress, such as glucose deprivation, intracellular ROS levels can rise, acting as signaling molecules to initiate the activation of AMPK. news-medical.net This suggests a feedback loop where ROS can trigger AMPK activation, which in turn enhances antioxidant defenses to mitigate oxidative damage. nih.govnews-medical.net The activation of AMPK is associated with the suppression of ROS formation through the induction of antioxidants and the promotion of mitochondrial uncoupling. jci.org
Table 1: Effects of AMPK Activation on Oxidative Stress Markers
| Activator/Condition | Cell Type | Effect | Downstream Target/Mechanism | Reference |
|---|---|---|---|---|
| AICAR | Human Aortic Endothelial Cells | Inhibits palmitate-induced ROS | Increased expression of Thioredoxin (Trx) | nih.gov |
| General AMPK Activation | Endothelial Cells | Increases expression of Mn-SOD | Upregulation of PGC-1α | nih.gov |
| ATX-304 | C2C12 Myotubes | Induces mitochondrial uncoupling | Ameliorates oxidative stress | jci.org |
Hypoxia, or inadequate oxygen supply, poses a significant threat to cellular survival by impairing mitochondrial respiration and depleting ATP levels. mdpi.com AMPK activation is a critical protective response to hypoxic stress. mdpi.comnih.gov The activation of AMPK under hypoxia can occur through multiple mechanisms. The canonical pathway involves the detection of an increased AMP/ATP ratio as cellular energy levels fall. mdpi.com
However, research has uncovered that AMPK can also be activated in response to hypoxia independently of changes in the AMP/ATP ratio. nih.govnih.gov One such mechanism involves ROS generated during hypoxia. nih.gov Hypoxia-induced ROS can trigger the opening of calcium release-activated calcium (CRAC) channels, leading to an increase in cytosolic calcium. nih.gov This elevated calcium activates the upstream kinase CaMKKβ, which in turn phosphorylates and activates AMPK. nih.gov This pathway allows for a timely adaptive response before severe energy depletion occurs. nih.gov
Once activated, AMPK helps cells adapt to low-oxygen conditions by reducing ATP consumption and lowering oxygen demand, thereby enhancing cellular survival. mdpi.com This is achieved by inhibiting anabolic processes like protein synthesis and promoting catabolic processes such as glycolysis and autophagy to generate ATP. nih.gov
Table 2: Mechanisms of AMPK Activation in Hypoxia
| Activating Stimulus | Key Mediator(s) | Upstream Kinase | AMP/ATP Ratio Dependent? | Reference |
|---|---|---|---|---|
| Low Cellular Energy | Increased AMP/ATP ratio | LKB1 | Yes | mdpi.commdpi.com |
| Hypoxia-induced ROS | Increased intracellular Ca²⁺ | CaMKKβ | No | nih.gov |
Cells are constantly exposed to agents that can cause genotoxic damage. The DNA damage response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and can trigger apoptosis if the damage is irreparable. mdpi.com AMPK plays a significant role in the cellular response to genotoxic stress. mdpi.com
Many cancer treatments that induce DNA damage, such as the chemotherapeutic drug etoposide, have been shown to activate AMPK. aacrjournals.org This activation is not always dependent on the primary upstream kinase LKB1 or the central DDR kinase ATM. aacrjournals.org For instance, etoposide-induced AMPK activation can occur specifically in the nucleus and is dependent on increased nuclear calcium and the upstream kinase CaMKK2. aacrjournals.org This activation is restricted to the AMPK-α1 isoform. aacrjournals.org
The activation of AMPK in response to DNA damage appears to be a pro-survival mechanism. mdpi.comaacrjournals.org By activating AMPK, cells can enter a state of G1-phase cell-cycle arrest, which may protect them from the genotoxic effects of agents that are more potent during the S-phase. aacrjournals.org Furthermore, AMPK can regulate the choice between pro-survival autophagy and apoptosis, often promoting autophagy to help the cell cope with the stress of DNA damage. nih.gov Radiation-induced DNA damage can also activate AMPK through an ATM-dependent signaling pathway, which in turn regulates mitochondrial quality control. nih.gov
Morphological Changes in Specific Cell Types (e.g., Astrocytes)
Astrocytes are crucial for maintaining brain homeostasis, providing metabolic support to neurons, and responding to injury and disease. imrpress.comresearchgate.net In response to stressors like trauma or ischemia, astrocytes undergo a process known as astrogliosis, which involves significant morphological and functional changes. imrpress.com These changes include an increase in cell number and alterations in gene expression. imrpress.com
AMPK activation is a key signaling event in astrocytes under conditions of metabolic stress, such as hypoxia and glucose deprivation. nih.govnih.gov Studies using the immortalized human astrocytic cell line SVG have shown that AMPK activators can protect these cells from hypoxia-induced cell death. nih.govnih.gov Activation of AMPK in astrocytes, for example with the activator A-769662, leads to the inhibition of the mTORC1 pathway, a central regulator of cell growth. nih.gov
While detailed studies on the specific morphological changes in astrocytes directly induced by AMPK activator 1 are not yet available, the protective role of AMPK activation under stress suggests it helps maintain astrocytic integrity. In animal models of amyotrophic lateral sclerosis (ALS), astrocytes exhibit reduced expression and activation of AMPK, which compromises their metabolic resilience and adaptability to cellular stress. mdpi.com This suggests that functional AMPK signaling is vital for normal astrocyte function and its dysregulation could contribute to the pathological changes seen in neurodegenerative diseases. When astrocytes become reactive, they can undergo hypertrophy, characterized by an increased cell body volume and a greater number of primary branches. researchgate.net The activation of AMPK under stress conditions may modulate these reactive morphological changes, contributing to a neuroprotective phenotype.
In Vitro Research Methodologies and Findings for Ampk Activator 1 Compound No.1 75
Enzyme Activation Assays
Enzyme activation assays are fundamental in vitro methods used to determine a compound's ability to directly interact with and modulate the activity of a target enzyme. For AMPK activator 1, these assays have been pivotal in confirming its role as a direct activator of the AMPK enzyme complex.
One of the primary methods used is the enzyme-linked immunosorbent assay (ELISA). medchemexpress.eumedchemexpress.com This technique measures the activity of the AMPK enzyme by detecting the phosphorylation of a specific substrate. In these assays, AMPK activator 1 has been shown to activate AMPK with a half-maximal effective concentration (EC50) of less than 0.1 μM. arctomsci.comglpbio.commedchemexpress.com
Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are also employed. opnme.com This method quantifies the amount of ADP produced during the kinase reaction, where a higher luminescence signal corresponds to greater enzyme activity. opnme.com Studies using this assay have demonstrated that compounds like AMPK activators can lead to a dose-dependent activation of human AMPK (α1β1γ1 isoform). opnme.com
Table 1: Enzyme Activation Assay Data for AMPK Activators
| Assay Type | Target | Activator | Key Findings |
|---|---|---|---|
| ELISA-based Assay | AMPK | AMPK activator 1 | EC50 of <0.1μM. arctomsci.comglpbio.commedchemexpress.com |
| ADP-Glo™ Kinase Assay | Human AMPK (α1β1γ1) | BI-9774 (example activator) | EC50 of 64 nM. opnme.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Cellular Model Systems
To understand the physiological consequences of AMPK activation, researchers utilize various cellular models. These systems allow for the investigation of the compound's effects within a biological context, bridging the gap between enzyme assays and whole-organism studies.
A variety of mammalian cell lines have been used to study the effects of AMPK activators. These include:
HEK293 cells: These human embryonic kidney cells are a common model for studying signal transduction pathways. nih.gov
C2C12 myotubes: A mouse muscle cell line used to study metabolic processes like glucose uptake. nih.govmdpi.com
HCT116 and HT29 cells: Human colorectal cancer cell lines used to investigate the role of AMPK in cancer metabolism. royalsocietypublishing.org
INS-1E and MIN6 cells: Pancreatic beta-cell lines used to study insulin (B600854) secretion and apoptosis. ijbs.combioscientifica.com
GT1-7 cells: A mouse hypothalamic neuronal cell line used for studying glucose sensing. frontiersin.org
Huh-7 and U373 cells: Human hepatoma and glioma cell lines, respectively, used in viral entry studies. biorxiv.org
+ST and -ST cells: Transformed human foreskin fibroblasts used to study cell survival under matrix-deprived conditions. frontiersin.org
Med1 cells: A murine medulloblastoma cell line used to study the link between AMPK and the Sonic hedgehog (SHH) pathway. oatext.com
In these cell lines, treatment with AMPK activators has been shown to induce a range of effects consistent with AMPK pathway activation, such as inhibition of cell growth and proliferation. royalsocietypublishing.orgijbs.comoatext.com For example, in colorectal cancer cells, elevated AMPKα1 activity sensitizes the cells to growth inhibition by metformin (B114582). royalsocietypublishing.org
Primary cells, which are isolated directly from tissues, provide a model that more closely resembles the in vivo environment. Studies using primary human hepatocytes have been instrumental in understanding the role of AMPK in regulating metabolic pathways like the urea (B33335) cycle. biorxiv.org Treatment of these primary hepatocytes with the AMPK activator AICAR led to an increase in the mRNA abundance of urea cycle enzymes. biorxiv.org Similarly, primary cultures of rat cortical astrocytes have been used to show that AMPK activation can induce morphological changes. nih.gov
Analysis of Downstream Substrate Phosphorylation (e.g., ACC, TBC1D1, ULK1)
Activation of AMPK triggers a signaling cascade, leading to the phosphorylation of numerous downstream substrates. The phosphorylation status of these substrates serves as a reliable indicator of AMPK activity within the cell. Key downstream targets include:
Acetyl-CoA Carboxylase (ACC): AMPK phosphorylates and inactivates ACC, a rate-limiting enzyme in fatty acid synthesis. opnme.comnih.gov This inhibitory phosphorylation is a hallmark of AMPK activation and has been observed in various cell types, including hepatocytes and myotubes, following treatment with AMPK activators. nih.govijbs.com
TBC1D1 (Tre-2/USP6, BUB2, cdc16 domain family member 1): In skeletal muscle, AMPK-mediated phosphorylation of TBC1D1 is involved in stimulating the translocation of GLUT4 vesicles to the cell membrane, thereby increasing glucose uptake. nih.govrehabiljournal.com
ULK1 (Unc-51 like autophagy activating kinase 1): AMPK directly phosphorylates ULK1 to initiate autophagy, a cellular recycling process. mdpi.comrehabiljournal.com This has been demonstrated in C2C12 cells where treatment with an AMPK activator increased ULK1 phosphorylation. mdpi.com
Table 2: Downstream Effects of AMPK Activation in Cellular Models
| Cell Line | AMPK Activator | Downstream Target | Observed Effect |
|---|---|---|---|
| C2C12 myotubes | 991 | ACC, TBC1D1, ULK1 | Increased phosphorylation of substrates. nih.gov |
| Rat Cortical Astrocytes | AICAR | ACC | Increased phosphorylation. nih.gov |
| GT1-7 Hypothalamic Neurons | R481 | ACC | Increased phosphorylation. frontiersin.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Gene Expression and Proteomic Profiling in Response to Activation
Beyond direct phosphorylation events, AMPK activation also leads to significant changes in gene and protein expression, orchestrating long-term metabolic adaptations.
Gene Expression: Studies have shown that AMPK activation can regulate the expression of genes involved in various metabolic processes. For instance, in primary human hepatocytes, AMPK activation upregulates the expression of urea cycle genes. biorxiv.org In mouse embryonal fibroblasts, AMPK has been shown to affect a subset of Nrf2-dependent target genes, partly by downregulating the transcriptional repressor Bach1. frontiersin.org Furthermore, AMPK activation can increase the expression of PGC-1α, a master regulator of mitochondrial biogenesis, through transcriptional activation. plos.org
Proteomic Profiling: Comprehensive proteomic analyses have been employed to identify novel protein-protein interactions and global changes in the proteome following AMPK activation. Proximity labeling proteomics in HEK293T cells treated with an AMPK activator identified new interactions with proteins involved in chromatin remodeling and transcription. ashpublications.org Integrated analysis of the transcriptome and proteome in the liver of mice on a high-protein diet implicated AMPK signaling in the regulation of enzymes involved in amino acid degradation and carbohydrate and fat metabolism. biorxiv.org
These profiling studies provide a systems-level view of the cellular response to AMPK activation, highlighting its role as a master regulator of metabolism and gene expression. ashpublications.orgnih.gov
In Vivo Preclinical Investigations of Ampk Activator 1 Compound No.1 75
Animal Models of Metabolic Dysregulation
The activation of AMPK is known to influence glucose and lipid metabolism, making it a subject of investigation for metabolic disorders like type 2 diabetes, obesity, and insulin (B600854) resistance. nih.gov
In vivo studies using established animal models of type 2 diabetes mellitus (T2DM) have demonstrated the effects of MK-8722 on key glycemic control parameters. In the leptin receptor-deficient db/db mouse model, daily administration of MK-8722 resulted in a dose-dependent reduction of ambient blood glucose. medchemexpress.com After 12 days, the glucose-lowering effect was comparable to that of the PPARγ agonist rosiglitazone (B1679542). researchgate.net Chronic treatment in diabetic animal models also led to a dose-dependent reduction in HbA1c, a long-term marker of glycemic control. researchgate.net Furthermore, in diabetic rhesus monkeys, chronic administration of MK-8722 improved glycemic control, as evidenced by a reduction in HbA1c and an increase in 1,5-anhydroglucitol, a marker that reflects short-term glycemic excursions. researchgate.net
| Animal Model | Key Finding | Reference |
|---|---|---|
| db/db Mice | Dose-dependent lowering of ambient blood glucose. | medchemexpress.com |
| db/db Mice | Glucose reduction comparable to rosiglitazone after 12 days. | researchgate.net |
| Diabetic Animal Model (unspecified) | Dose-dependent reduction in HbA1c with chronic activation. | researchgate.net |
| Diabetic Rhesus Monkeys | Reduction in HbA1c after 7 weeks of chronic treatment. | researchgate.net |
The impact of MK-8722 has been assessed in animal models of obesity. In a rat model of diabetic nephropathy, which also exhibited increased body weight, administration of MK-8722 led to a significant decrease in body weight compared to the vehicle-treated group. researchgate.netnih.gov However, in studies with db/db mice, the glucose-lowering action of MK-8722 was achieved without a significant effect on body weight. medchemexpress.com This suggests that the effects on body weight may be model-dependent.
| Animal Model | Key Finding | Reference |
|---|---|---|
| Progressive Diabetic Nephropathy Rat Model | Significant decrease in body weight. | researchgate.netnih.gov |
| db/db Mice | No significant effect on body weight. | medchemexpress.com |
MK-8722 has been investigated in models of insulin resistance, such as the diet-induced obese (eDIO) mouse. nih.gov In these mice, which are hyperinsulinemic and serve as a model for prediabetes, MK-8722 induced a significant, dose-dependent reduction in fasting blood glucose levels. nih.gov Furthermore, during an oral glucose tolerance test (oGTT) in eDIO mice, the compound dose-dependently lowered both the fasting glucose and the glycemic excursion following the glucose challenge. nih.gov This indicates an improvement in glucose tolerance. nih.gov The activation of AMPK is thought to mediate these benefits by promoting insulin-independent glucose uptake in skeletal muscle. jci.orgsnmjournals.org
| Animal Model | Test | Key Finding | Reference |
|---|---|---|---|
| eDIO Mice | Fasting Blood Glucose | Significant, dose-dependent reduction in glucose. | nih.gov |
| eDIO Mice | Oral Glucose Tolerance Test (oGTT) | Dose-dependent lowering of fasting glucose and glycemic excursion. | nih.gov |
| High-Fat Diet-Induced Diabetic Mice | Fasting and Glucose Challenge | Decreased blood glucose levels. | caymanchem.com |
Animal Models of Organ-Specific Disorders
Beyond systemic metabolic control, the therapeutic potential of AMPK activation has been explored in models of organ-specific pathologies, including those affecting the liver and kidneys.
| Animal Model | Parameter | Key Finding | Reference |
|---|---|---|---|
| Mouse NASH Model | Plasma ALT | Decreased | biorxiv.org |
| Mouse NASH Model | Liver Weight | Decreased | biorxiv.org |
| Mouse NASH Model | Liver Lipids | Decreased | biorxiv.org |
| Mouse NASH Model | Collagen Gene Expression | Decreased | biorxiv.org |
| Mouse NASH Model | Collagen Protein Content | No significant change | biorxiv.org |
The effects of MK-8722 were studied in a progressive rat model of diabetic nephropathy to determine its potential therapeutic benefit for chronic kidney disease (CKD). researchgate.netnih.gov The administration of MK-8722 was found to be significantly renoprotective. researchgate.net This was demonstrated by a profound reduction in proteinuria, with one group showing a 63% decrease compared to the vehicle group. researchgate.netnih.gov Additionally, there was a significant improvement in the glomerular filtration rate (GFR), a key measure of kidney function. researchgate.netnih.gov The study also noted improvements in kidney fibrosis and decreases in plasma triglycerides. researchgate.netnih.gov These data validate the concept that targeting metabolic dysregulation through AMPK activation is a potential therapeutic approach for CKD. researchgate.netnih.gov
| Animal Model | Parameter | Key Finding | Reference |
|---|---|---|---|
| Progressive Diabetic Nephropathy Rat Model | Proteinuria | 63% decrease vs. vehicle. | researchgate.netnih.gov |
| Progressive Diabetic Nephropathy Rat Model | Glomerular Filtration Rate (GFR) | Significant improvement (779 vs. 430 μl/min/g kidney weight for treated vs. vehicle). | researchgate.netnih.gov |
| Progressive Diabetic Nephropathy Rat Model | Kidney Fibrosis | Improved. | researchgate.netnih.gov |
| Progressive Diabetic Nephropathy Rat Model | Plasma Triglycerides | Decreased. | researchgate.netnih.gov |
Cardiovascular System Models
The AMP-activated protein kinase (AMPK) pathway, particularly involving the α1 catalytic subunit, is integral to cardiovascular physiology. The AMPKα1 subunit is the predominant isoform found in vascular smooth muscle cells (VSMCs) and endothelial cells. frontiersin.org In vivo studies using animal models have highlighted the crucial role of this specific subunit in protecting against vascular diseases.
In atherosclerotic-prone mouse models (ApoE−/−), the genetic deletion of the AMPKα1 subunit, but not the α2 subunit, was shown to promote atherosclerotic calcification. ahajournals.org This effect was specifically linked to the absence of AMPKα1 in VSMCs. ahajournals.org Further investigations revealed that pharmacological activation of AMPK with metformin (B114582) significantly reduced atherosclerotic calcification and the expression of the pro-calcific transcription factor Runx2 in these mice. ahajournals.org Notably, these beneficial effects were diminished in mice lacking the AMPKα1 subunit, underscoring the critical role of this specific isoform in mediating the protective vascular effects. ahajournals.org The mechanism appears to involve AMPKα1-mediated phosphorylation of a protein called PIAS1, which in turn promotes the degradation of Runx2. ahajournals.org
While the fundamental role of the AMPKα1 subunit in cardiovascular models is well-established through these genetic and pharmacological studies with other activators, specific in vivo preclinical data for AMPK-α1 activator 1 (Compound No.1-75) in cardiovascular system models are not available in the reviewed scientific literature.
Neurological System Models (e.g., Astrocytic Regulation)
The AMPKα1 subunit is expressed in the central nervous system and is the predominantly expressed catalytic subunit in astrocytes. nih.govmedchemexpress.com Astrocytes are crucial for modulating energy metabolism in the nervous system, and their function can be influenced by AMPK activity. nih.govresearchgate.net In vivo studies have begun to unravel the complex, and sometimes contradictory, role of AMPKα1 in neurological health and disease.
In a rat model of amyotrophic lateral sclerosis (ALS), primary astrocytes derived from the transgenic animals showed reduced expression of AMPK mRNA and blunted AMPK activation in response to glucose deprivation. nih.gov This suggests that altered AMPK responsiveness in astrocytes may compromise their ability to adapt to metabolic stress in neurodegenerative conditions. nih.gov Conversely, in models of Huntington's disease, the activation and nuclear translocation of AMPKα1 in striatal neurons have been associated with increased neurotoxicity, suggesting a detrimental role in that specific context. dovepress.com
Pharmacological activation of AMPK can also induce morphological changes in astrocytes. Treatment of cultured astrocytes with the AMPK activator AICAR was shown to induce a transition to a stellate morphology, a change associated with the reorganization of the actin cytoskeleton. nih.gov This finding suggests that AMPK-mediated regulation of the cytoskeleton could be a key mechanism linking metabolic signals to the physical plasticity of astrocytes in vivo. nih.gov
Despite these insights into the general role of the AMPKα1 subunit in astrocytic function and neurological models, preclinical in vivo studies specifically investigating the effects of AMPK-α1 activator 1 (Compound No.1-75) on the neurological system or astrocytic regulation have not been identified in the available literature.
Animal Models of Proliferative Disorders
Tumor Growth Inhibition in Xenograft Models
The activation of the AMPKα1 subunit has been demonstrated to be a key mechanism for inhibiting tumor growth in various preclinical xenograft models. A novel AMPK activator, referred to as Compound 1, was reported to induce a significant delay in tumor growth in a mouse xenograft model of colorectal cancer. aacrjournals.org
Another study investigating the compound NPC-26 in a severe combined immunodeficient (SCID) mouse model with HCT-116 colorectal cancer xenografts showed that the compound dramatically suppressed tumor growth. oncotarget.com This anti-tumor activity was significantly weakened in tumors where the AMPKα1 subunit was silenced using shRNA, indicating that the therapeutic effect was dependent on the presence and activation of AMPKα1. oncotarget.com Similarly, studies with anthocyanins, identified as novel AMPKα1 activators, also observed the inhibition of tumor growth in xenograft models. spandidos-publications.com The deletion of the gene encoding AMPKα1 (PRKAA1) has been shown to accelerate the development of Myc-induced lymphoma in mouse models, further supporting a tumor-suppressor role for this subunit. einj.org
| Compound | Cancer Model | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| Compound 1 (Novel AMPK activator) | Colorectal Cancer | Mouse Xenograft | Induced significant tumor growth delay. | aacrjournals.org |
| NPC-26 | Colorectal Cancer (HCT-116) | SCID Mouse Xenograft | Dramatically suppressed tumor growth; effect was dependent on AMPKα1 expression. | oncotarget.com |
| Anthocyanins | Colon Cancer (HT-29) | Mouse Xenograft | Suppressed tumor growth through AMPKα1 activation. | spandidos-publications.com |
Regulation of Cancer Cell Metabolism in vivo
The anti-tumor effects of AMPKα1 activation are closely linked to the regulation of cancer cell metabolism within the in vivo tumor microenvironment. Activation of AMPK serves as a metabolic checkpoint, inhibiting anabolic pathways that cancer cells rely on for proliferation. tandfonline.comnih.gov
In the HCT-116 colorectal cancer xenograft model, treatment with the AMPKα1-dependent activator NPC-26 led to significant metabolic and proliferative changes within the tumor tissue. oncotarget.com Analysis of the excised tumors showed that NPC-26 administration induced robust activation of the AMPK pathway, as evidenced by increased phosphorylation of both AMPKα1 (at Thr-172) and its direct downstream target, Acetyl-CoA Carboxylase (ACC). oncotarget.com This activation of the AMPK/ACC axis is indicative of a shift away from lipogenesis, a key anabolic process. Concurrently, the expression of proliferation markers, including Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1, was significantly downregulated in the tumors treated with NPC-26. oncotarget.com Crucially, these metabolic and anti-proliferative effects were not observed in tumors where the AMPKα1 subunit had been silenced, confirming that the regulation of cancer cell metabolism by the compound in vivo was mediated through the AMPKα1 pathway. oncotarget.com
Systemic Physiological Responses
Whole-Body Energy Homeostasis
AMPK is a master regulator of energy and metabolic homeostasis at both the cellular and whole-organism levels. dovepress.com As a cellular energy sensor, its activation orchestrates a systemic response to restore energy balance. The net effect of systemic AMPK activation includes the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic, energy-consuming pathways. dbaitalia.itmedchemexpress.com
Specifically, activation of AMPK is known to stimulate hepatic fatty acid oxidation, ketogenesis, and skeletal muscle glucose uptake. dbaitalia.itmedchemexpress.com Simultaneously, it inhibits processes such as cholesterol synthesis, lipogenesis, and triglyceride synthesis. dbaitalia.itmedchemexpress.com This positions AMPK activators as agents that can modulate whole-body energy homeostasis. For instance, AMPK-α1 activator 1 (Compound No.1-75) is described as an activator of AMPK, an enzyme that plays a central role in cellular energy homeostasis. dbaitalia.itmedchemexpress.com While specific in vivo data on the systemic effects of Compound No.1-75 are not detailed in the available scientific literature, the expected physiological response would align with these established functions. As an example of the systemic effects of such compounds, another orally active AMPK activator, AMPK activator 14, was shown to decrease fasted glucose and insulin levels in a db/db mouse model of Type II diabetes, demonstrating a tangible in vivo impact on whole-body energy regulation. medchemexpress.com
Circadian Rhythm Entrainment
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a significant role in synchronizing metabolic processes with the daily light-dark cycles. plos.orgnih.gov The catalytic α subunit of AMPK exists in two main isoforms, α1 and α2, which have distinct and sometimes redundant functions in various tissues. plos.orgnih.gov The AMPKα1 isoform, in particular, has been identified as a key regulator of the circadian clock. plos.orgnih.gov In vivo preclinical studies utilizing genetic models have demonstrated that the AMPKα1 subunit is essential for maintaining normal circadian rhythms of behavior, physiology, and gene expression. plos.org
Preclinical studies using mouse models with a genetic deletion of the AMPKα1 subunit (AMPKα1−/−) provide critical insights into the specific role of this isoform, highlighting the potential effects of a selective AMPKα1 activator. These studies show that the absence of AMPKα1 function leads to significant dysregulation of the circadian system.
Research Findings from AMPKα1 Deficient Models
Studies comparing wild-type (WT) mice with AMPKα1−/− mice have identified specific alterations in circadian parameters, demonstrating the isoform's essential function.
Locomotor Activity: When housed in constant darkness to assess the endogenous clock, mice lacking the AMPKα1 subunit exhibit a free-running circadian period that is significantly shorter than that of WT mice. plos.orgnih.gov This indicates a fundamental role for AMPKα1 in setting the pace of the internal clock.
Core Body Temperature: The daily rhythm of core body temperature is dampened and dysregulated in AMPKα1−/− mice compared to the robust rhythm observed in WT animals. plos.orgnih.gov
Clock Gene Expression: The rhythmic expression of core clock genes is severely disrupted in the peripheral tissues of AMPKα1−/− mice, particularly in adipose tissue. plos.orgnih.gov Furthermore, the rhythmic expression of the metabolic regulator PGC-1α was found to be abolished in AMPKα1−/− mice, indicating a breakdown in the connection between the clock and metabolic pathways. plos.orgnih.gov
The following tables summarize the key findings from these preclinical investigations.
Table 1: Effect of AMPKα1 Deficiency on Circadian Behavioral and Physiological Parameters
| Parameter | Wild-Type (WT) Mice | AMPKα1−/− Mice | Finding | Citation |
|---|---|---|---|---|
| Free-Running Period (Locomotor Activity) | Normal (~24 hr cycle) | Shorter Period | Dysregulation of the endogenous clock's pacing. | plos.orgnih.gov |
| Core Body Temperature Rhythm | Robust Daily Rhythm | Dampened/Dysregulated Rhythm | Impaired physiological rhythm regulation. | plos.orgnih.gov |
| Feeding Behavior Rhythm | Clear Rhythmic Pattern | Dysregulated Pattern | Disruption in the circadian control of feeding. | plos.orgnih.gov |
Table 2: Effect of AMPKα1 Deficiency on Circadian Gene Expression
| Tissue | Gene Category | Wild-Type (WT) Mice | AMPKα1−/− Mice | Finding | Citation |
|---|---|---|---|---|---|
| Adipose Tissue | Core Clock Genes (e.g., Per2, Bmal1) | Rhythmic Expression | Severely Disrupted | Loss of peripheral clock function in fat. | plos.orgnih.gov |
| Multiple Tissues | Clock-Controlled Genes (e.g., PGC-1α, Nampt) | Rhythmic Expression | Rhythmic Pattern Abolished | Disconnection between the circadian clock and key metabolic pathways. | plos.orgnih.gov |
These findings from genetic knockout studies underscore the integral role of the AMPKα1 isoform in the entrainment and maintenance of circadian rhythms. The disruption of behavioral, physiological, and genetic rhythms in the absence of AMPKα1 suggests that a selective activator targeting this isoform would have significant effects on the circadian system.
Interactions with Upstream Regulators and Downstream Signaling Networks
Role of LKB1 in Canonical Activation Pathway
The canonical activation of AMPK is primarily mediated by the tumor suppressor serine/threonine kinase, Liver Kinase B1 (LKB1). nih.govresearchgate.net This pathway is triggered by an increase in the cellular AMP:ATP ratio, a hallmark of energy stress. nih.gov LKB1 functions as a master upstream kinase, phosphorylating and activating not only AMPK but also 12 other related kinases, underscoring its critical role in cellular metabolism and growth control. nih.govembopress.org
The activation of AMPK by LKB1 is a phosphorylation-dependent process. LKB1 directly phosphorylates a specific threonine residue (Thr172) within the activation loop of the AMPKα catalytic subunit. researchgate.netembopress.orgnih.gov This phosphorylation event is essential for AMPK's catalytic activity.
For LKB1 to be fully active and capable of phosphorylating AMPK, it must form a heterotrimeric complex with two other proteins: STRAD (Ste20-related adaptor protein) and MO25 (Mouse protein 25). nih.govdundee.ac.uknih.gov STRAD, a pseudokinase, and MO25, a scaffolding protein, work in concert to allosterically activate LKB1. nih.gov The formation of this LKB1-STRAD-MO25 complex is a prerequisite for the efficient phosphorylation and subsequent activation of AMPK. nih.govdundee.ac.uk Studies have shown that in cells lacking LKB1, the activation of AMPK in response to energy-depleting stimuli is significantly impaired. dundee.ac.uk
The components of the LKB1-AMPK activation pathway are summarized in the table below:
| Component | Type | Function in AMPK Activation |
| LKB1 | Serine/Threonine Kinase | Directly phosphorylates Thr172 on the AMPKα subunit. |
| STRADα/β | Pseudokinase | Forms a complex with LKB1 and MO25, leading to LKB1 activation. |
| MO25α/β | Scaffolding Protein | Stabilizes the LKB1-STRAD complex, essential for LKB1 activity. |
Involvement of CaMKKβ in Non-Canonical Activation
In addition to the canonical LKB1-mediated pathway, AMPK can be activated through a non-canonical mechanism that is independent of changes in the AMP:ATP ratio. This alternative pathway is mediated by the Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). researchgate.netnih.gov
The activation of AMPK by CaMKKβ is triggered by an increase in intracellular calcium levels. nih.gov Various physiological stimuli, such as hormonal signaling, can lead to a rise in cytosolic calcium, which in turn activates CaMKKβ. Once activated, CaMKKβ directly phosphorylates the same Thr172 residue on the AMPKα subunit as LKB1, leading to AMPK activation. researchgate.netnih.gov
This CaMKKβ-dependent pathway provides a mechanism for AMPK activation in response to signals other than energy stress. For instance, in certain cell types, this pathway is the predominant mechanism for AMPK activation. plos.org Pharmacological inhibition of CaMKKβ has been shown to block AMPK activation induced by agents that increase intracellular calcium, confirming the essential role of CaMKKβ in this process. plos.org
The key players in the non-canonical CaMKKβ-mediated AMPK activation are outlined below:
| Stimulus | Upstream Kinase | Phosphorylation Site on AMPKα | Outcome |
| Increased intracellular Ca²⁺ | CaMKKβ | Thr172 | AMPK Activation |
Cross-talk with the mTOR Signaling Pathway
AMPK and the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway are central regulators of cell growth and metabolism, and they exhibit a significant and reciprocal inhibitory cross-talk. nih.govnih.govresearchgate.net While AMPK is activated by low energy states and promotes catabolism, mTOR, specifically mTOR complex 1 (mTORC1), is activated by nutrient and growth factor availability and promotes anabolism. nih.govfrontiersin.org
AMPK inhibits mTORC1 signaling through multiple mechanisms:
Phosphorylation of TSC2: AMPK can directly phosphorylate the tuberous sclerosis complex 2 (TSC2) protein. nih.govmdpi.com This phosphorylation enhances the GTPase-activating protein (GAP) activity of the TSC1-TSC2 complex towards the small GTPase Rheb (Ras homolog enriched in brain). nih.gov Inactivation of Rheb prevents the activation of mTORC1. nih.gov
Phosphorylation of Raptor: AMPK can also directly phosphorylate Raptor (regulatory-associated protein of mTOR), a key component of the mTORC1 complex. nih.govnih.govnih.gov This phosphorylation on serines 722 and 792 creates a binding site for 14-3-3 proteins, which is thought to inhibit mTORC1 activity. nih.gov
Conversely, mTORC1 can also negatively regulate AMPK activity. Under nutrient-rich conditions, mTORC1 can phosphorylate the AMPKα subunit at Ser347 (for α1) and Ser345 (for α2), which is associated with a reduction in the activating phosphorylation at Thr172. nih.gov This reciprocal regulation ensures a fine-tuned response to cellular energy and nutrient status. researchgate.netportlandpress.com
| Interaction | Effector | Target | Effect on Target | Consequence |
| AMPK on mTORC1 | AMPK | TSC2 | Phosphorylates and activates | Inhibition of mTORC1 |
| AMPK on mTORC1 | AMPK | Raptor | Phosphorylates, leading to 14-3-3 binding | Inhibition of mTORC1 |
| mTORC1 on AMPK | mTORC1 | AMPKα1/α2 | Phosphorylates Ser347/Ser345 | Inhibition of AMPK activation |
Modulation of Key Transcription Factors and Co-regulators
Once activated, AMPK influences gene expression by modulating the activity of several key transcription factors and co-regulators, thereby orchestrating long-term metabolic adaptations.
HIF1α (Hypoxia-Inducible Factor 1α): The relationship between AMPK and HIF1α is complex and can be context-dependent. Some studies suggest that AMPK can promote the transcriptional activity of HIF1α under hypoxic conditions, potentially through direct phosphorylation or by influencing upstream regulators. mdpi.comresearchgate.netnih.gov However, other reports indicate that AMPK activation can be independent of or even antagonistic to HIF1α activity. mdpi.com
CRTC2 (CREB-Regulated Transcription Coactivator 2): AMPK plays a significant role in regulating gluconeogenesis in the liver by phosphorylating CRTC2. tandfonline.comnih.gov Phosphorylation of CRTC2 at Ser171 by AMPK leads to its cytoplasmic sequestration and degradation, thereby preventing it from co-activating the transcription factor CREB (cAMP response element-binding protein) and inducing the expression of gluconeogenic genes. tandfonline.comjci.orgresearchgate.netnih.gov
p53 and p21: AMPK can be involved in the DNA damage response through its interaction with the tumor suppressor p53. In some contexts, LKB1, the upstream kinase of AMPK, can stabilize and activate p53. nih.gov However, studies have also shown that AMPK itself can negatively regulate p53 stabilization, suggesting a reciprocal regulation. nih.gov Activation of the AMPK-p53 axis can lead to the induction of the cell cycle inhibitor p21.
HNF4α (Hepatocyte Nuclear Factor 4α): AMPK can directly phosphorylate HNF4α, a key transcription factor in the liver. nih.gov This phosphorylation has been shown to repress the transcriptional activity of HNF4α by reducing its ability to form homodimers and bind to DNA, as well as by increasing its rate of degradation. nih.gov This interaction is implicated in the regulation of bile acid metabolism and has been shown to play a role in preventing hepatocellular carcinoma development. biorxiv.orgbiorxiv.org The function of HNF4α as an oncogene or tumor suppressor can depend on the activity status of the AMPK pathway. bmj.comnih.gov
| Transcription Factor/Co-regulator | Modulation by AMPK | Downstream Effect |
| HIF1α | Complex and context-dependent regulation of activity. | Regulation of hypoxia-induced gene expression. |
| CRTC2 | Phosphorylates at Ser171, leading to inactivation. | Suppression of hepatic gluconeogenesis. |
| p53/p21 | Reciprocal regulation of p53 stability and activation. | Involvement in DNA damage response and cell cycle arrest. |
| HNF4α | Phosphorylates, leading to decreased activity and stability. | Regulation of hepatic metabolism and tumor suppression. |
Integration with Other Cellular Signaling Cascades
AMPK signaling does not operate in isolation but is integrated with other major cellular signaling cascades to ensure a coordinated cellular response.
JNK (c-Jun N-terminal Kinase) Signaling Pathway: There is evidence of crosstalk between the AMPK and JNK signaling pathways. LKB1, the upstream activator of AMPK, has been shown to activate p53 through the JNK pathway in response to DNA damage. nih.gov This suggests a coordinated response to cellular stress involving both energy sensing and stress-activated kinase pathways.
PKA (Protein Kinase A) Signaling Pathway: AMPK and PKA signaling pathways can interplay to regulate cellular processes, particularly mitochondrial function. nih.gov For instance, PKA-dependent phosphorylation of AMPKα at Ser485 can inhibit its activation by preventing phosphorylation at Thr172. oup.com Conversely, AMPK activation can, in some contexts, increase PKA signaling. nih.gov This crosstalk is important in regulating processes like luteal steroidogenesis. oup.com
Translational and Research Applications of Ampk Activator 1 Compound No.1 75
Preclinical Therapeutic Promise
PF-06409577 has shown efficacy in various preclinical models, highlighting its potential as a therapeutic agent for several conditions. newdrugapprovals.orgnih.gov Unlike indirect activators such as metformin (B114582), PF-06409577 directly binds to and activates the AMPK complex, offering a more targeted mechanism of action. nih.gov
Potential in Metabolic Disease Management
The role of AMPK as a master regulator of metabolism makes its activators prime candidates for treating metabolic disorders like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). newdrugapprovals.orgfrontiersin.orgresearchgate.net Preclinical studies have shown that PF-06409577 has beneficial effects on glucose and lipid metabolism. researchgate.netnih.gov
In rodent and primate models, PF-06409577 effectively lowers circulating cholesterol and corrects NAFLD. researchgate.netnih.govnih.gov It achieves this by inhibiting pathways for new lipid and cholesterol synthesis in the liver and reducing hepatic lipid levels. researchgate.netnih.gov Studies in hyperlipidemic rats and cynomolgus monkeys treated with the compound showed a significant reduction in circulating cholesterol. researchgate.netnih.gov Furthermore, the compound's ability to lower plasma glucose has been demonstrated in diabetic mice and cynomolgus monkeys, an effect attributed to increased glucose disposal in skeletal muscle. nih.gov The activation of AMPK β1-containing complexes by PF-06409577 is considered a promising strategy for treating NAFLD and non-alcoholic steatohepatitis (NASH). researchgate.netnih.govnih.gov
| Preclinical Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Hyperlipidemic Rats & Cynomolgus Monkeys | PF-06409577 | Reduced circulating cholesterol; inhibited lipid and cholesterol synthesis pathways. | researchgate.netnih.gov |
| Diabetic Mice & Cynomolgus Monkeys | PF-739 (PF-06409577) | Lowered plasma glucose levels by increasing systemic glucose disposal. | nih.gov |
| Rodent Models (NAFLD/NASH) | PF-06409577 | Reduced hepatic lipids and mRNA expression of hepatic fibrosis markers. | researchgate.netnih.gov |
Potential in Cancer Research and Intervention Strategies
AMPK's function in controlling cellular growth and metabolism has made it a target of interest in oncology. patsnap.comnih.gov The activation of AMPK can inhibit anabolic pathways that cancer cells rely on for proliferation. nih.govpatsnap.com
In preclinical studies using human osteosarcoma (OS) cells, PF-06409577 potently inhibited cell viability and proliferation while inducing apoptosis (programmed cell death) and cell cycle arrest. nih.govresearchgate.net The compound was shown to activate AMPK, which in turn inhibited the mTORC1 signaling pathway, a key regulator of cell growth. nih.govresearchgate.net In vivo experiments using mouse xenograft models of human osteosarcoma demonstrated that oral administration of PF-06409577 significantly inhibited tumor growth. nih.govresearchgate.net These anti-cancer effects were confirmed to be dependent on AMPK activation, as inactivating AMPK abolished the compound's cytotoxic effects. nih.govresearchgate.net While AMPK activation is a promising strategy, its role can be context-dependent, sometimes promoting cancer cell survival under specific conditions like hypoxia. nih.gov
Potential in Inflammatory Bowel Disease Models
Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. frontiersin.org AMPK activation has been shown to have anti-inflammatory effects. nih.gov
Recent preclinical research has explored the use of PF-06409577 in models of IBD. escholarship.orgbiorxiv.org In models using enteroid-derived monolayers from both ulcerative colitis and Crohn's disease patients, treatment with PF-06409577 was shown to activate the SPS-pathway and repair 'leaky' tight junctions, suggesting a potential for restoring intestinal barrier function. escholarship.org Further studies indicate that targeting AMPKβ1 in macrophages with PF-06409577 can reduce inflammatory responses. researchgate.net These findings suggest that PF-06409577 could be a therapeutic candidate for mitigating intestinal inflammation. nih.govescholarship.org
Potential in Neurological and Renal Conditions
Research has identified PF-06409577 as a potential therapeutic for certain neurological and renal diseases. newdrugapprovals.orgasm.org The compound was initially developed for the potential treatment of diabetic nephropathy, a serious kidney-related complication of diabetes. newdrugapprovals.orgacs.orgacs.org In preclinical models of diabetic nephropathy, PF-06409577 improved kidney function and reduced proteinuria (excess protein in urine), a common marker of kidney damage. newdrugapprovals.orgtocris.com
The compound has also shown promise in models of autosomal dominant polycystic kidney disease (ADPKD), where it was found to inhibit renal cyst progression. nih.gov It achieves this by down-regulating the mTOR pathway, which reduces the proliferation of cyst-lining cells, and by inhibiting the CFTR channel, which is involved in cystic fluid secretion. nih.gov Additionally, PF-06409577 has demonstrated antiviral activity against several flaviviruses, including West Nile, Zika, and Dengue viruses, by modulating the host cell's lipid metabolism to impair viral replication. asm.orgasm.org
| Condition | Model System | Observed Effect of PF-06409577 | Reference |
|---|---|---|---|
| Diabetic Nephropathy | Rat Model | Improved kidney function and reduced proteinuria. | newdrugapprovals.orgtocris.com |
| Polycystic Kidney Disease (ADPKD) | Cellular, Ex Vivo, In Vivo Models | Inhibited renal cyst growth by inhibiting mTOR and CFTR activity. | nih.gov |
| Flavivirus Infection (WNV, ZIKV, DENV) | Cell Culture | Reduced viral infection by impairing viral replication. | asm.orgasm.org |
Utility as a Molecular Probe in AMPK Research
Beyond its therapeutic potential, PF-06409577 (and its synonym PF-739) serves as a critical tool for basic research into AMPK biology. frontiersin.orgmedchemexpress.com As a direct and selective activator, it allows scientists to precisely study the downstream consequences of AMPK activation without the confounding off-target effects of less specific activators like AICAR. nih.govasm.org
Dissecting AMPK Subunit-Specific Functions
AMPK is a complex enzyme existing as 12 different heterotrimeric isoforms, based on combinations of its α, β, and γ subunits. frontiersin.org These isoforms have different tissue distributions and sensitivities to activators. frontiersin.org PF-06409577 is a pan-activator but shows a preference for complexes containing the β1 subunit over those with the β2 subunit. newdrugapprovals.orgnih.gov
This selectivity makes it an invaluable molecular probe for elucidating the specific roles of different AMPK isoforms. For example, PF-06409577 has been used to demonstrate that activation of β1-containing AMPK complexes is particularly important for improving kidney function and managing liver disease. researchgate.netnih.gov In skeletal muscle, PF-739 was used to show that activating AMPKγ1-containing complexes is sufficient to increase glucose uptake and lower blood glucose levels, independent of the AMPKγ3 isoform. nih.gov This ability to dissect the functions of specific AMPK complexes is crucial for designing future therapeutics with improved efficacy and tissue specificity. frontiersin.orgpatsnap.com
Elucidating Novel Downstream Targets
A primary application of AMPK activators in research is the identification and characterization of new downstream targets. By stimulating AMPK activity, scientists can observe the subsequent phosphorylation events and changes in gene and protein expression, thereby mapping out the complex signaling cascades regulated by AMPK. plos.orgscbt.com The use of potent and specific activators allows for a clearer distinction between direct AMPK-dependent effects and other cellular responses.
Research utilizing AMPK activators has successfully identified a multitude of downstream targets involved in various cellular processes. nih.gov Activated AMPK is known to phosphorylate key metabolic enzymes and transcription factors, leading to broad effects on glucose and lipid metabolism, protein synthesis, autophagy, and cell growth. oncotarget.commdpi.com For instance, the phosphorylation of acetyl-CoA carboxylase (ACC) and the tuberous sclerosis complex 2 (TSC2) are well-established downstream events that inhibit fatty acid synthesis and suppress the mTORC1 pathway, respectively. oncotarget.comoncotarget.comnih.gov
More recent studies with novel activators continue to expand the list of AMPK substrates. These investigations are crucial for understanding the full spectrum of AMPK's physiological roles. For example, RNA sequencing of human blood samples treated with an AMPK activator identified hundreds of deregulated genes, revealing new potential biomarkers and therapeutic targets. plos.orgnih.gov Some of the more recently discovered downstream targets are involved in processes ranging from autophagy initiation to the regulation of the circadian clock. nih.gov
Table 1: Selected Novel Downstream Targets of AMPK
| Target | Cellular Process | Research Finding | Citation(s) |
|---|---|---|---|
| ULK1 (unc-51-like autophagy-activating kinase 1) | Autophagy | AMPK directly phosphorylates and activates ULK1, which is a critical step in initiating autophagy in response to energy stress. mdpi.comnih.govmdpi.com | mdpi.comnih.govmdpi.com |
| Raptor (regulatory-associated protein of mTOR) | Protein Synthesis / Cell Growth | AMPK directly phosphorylates Raptor, a component of the mTORC1 complex, contributing to the inhibition of mTORC1 signaling and thus suppressing protein synthesis. nih.govresearchgate.net | nih.govresearchgate.net |
| PGC-1α (Peroxisome proliferator-activated receptor γ coactivator-1α) | Mitochondrial Biogenesis | AMPK activation leads to the regulation of PGC-1α, a key factor in mitochondrial biogenesis, thereby enhancing cellular energy production capacity. mdpi.com | mdpi.com |
| CRY1/CRY2 (Cryptochrome 1/2) | Circadian Rhythm | AMPK directly phosphorylates the core clock proteins CRY1 and CRY2, targeting them for degradation and coupling circadian rhythms to cellular energy status. nih.gov | nih.gov |
| TAZ/YAP (Transcriptional co-activator with PDZ-binding motif / Yes-associated protein) | Cell Growth / Organ Size | AMPK has been identified as a modulator of the Hippo pathway effectors TAZ and YAP, linking energy sensing to the control of cell proliferation and organ size. mdpi.com | mdpi.com |
| 53BP1 and EXO1 | DNA Damage Repair | Nuclear-specific activation of AMPKα1 leads to the phosphorylation of proteins like 53BP1 and EXO1, which are involved in DNA repair, suggesting a direct role for AMPK in maintaining genome stability. nih.gov | nih.gov |
This ongoing discovery of new targets underscores the pleiotropic nature of AMPK and highlights its central role in coordinating complex cellular responses to metabolic demands. aacrjournals.org
Future Research Directions and Unresolved Questions
Elucidation of Novel Binding Sites and Activation Mechanisms
While many direct AMPK activators are known to bind to the allosteric drug and metabolite (ADaM) site located between the α- and β-subunits, the possibility of alternative binding pockets and activation mechanisms for AMPK-|A1|A1|A1 activator 1 remains an open and critical question. Future research must prioritize a deeper structural and biochemical characterization.
Key research initiatives should include:
High-Resolution Structural Biology: Employing cryo-electron microscopy (cryo-EM) and X-ray crystallography to solve the structure of this compound in complex with various AMPK isoform heterotrimers. This can confirm the primary binding site and potentially reveal novel secondary or cryptic pockets that contribute to its activation profile.
Computational Modeling and Simulation: Utilizing molecular dynamics simulations to predict the conformational changes induced by the binding of this compound. These studies can model how the compound stabilizes the active conformation of the kinase domain and influences substrate recognition, providing a dynamic view that complements static structural data.
Biochemical and Biophysical Assays: Using techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and photo-affinity labeling to map the compound's interaction interface on the AMPK complex in solution. These methods can identify binding sites and allosteric effects that may not be apparent in crystal structures.
Uncovering unique binding modes could explain differences in potency and isoform selectivity compared to other known activators and pave the way for the rational design of second-generation compounds with improved pharmacological properties.
Characterization of Isoform-Specific Physiological Roles
AMPK is not a single entity but a family of 12 heterotrimeric complexes, each assembled from different isoforms of the catalytic α (α1, α2), scaffolding β (β1, β2), and regulatory γ (γ1, γ2, γ3) subunits. These isoforms exhibit distinct tissue distribution and subcellular localization, implying non-redundant physiological functions. A major unresolved question is how this compound interacts with and modulates the activity of these specific isoforms.
Future research must focus on:
Isoform Selectivity Profiling: Systematically testing the binding affinity and activation potency of this compound against all 12 purified AMPK isoform complexes.
Cell-Based Isoform Knockout/Knockdown Studies: Using CRISPR/Cas9 or siRNA in various cell lines to ablate specific AMPK subunits. The differential effects of this compound in these models will help assign its cellular actions to the activation of specific isoforms.
Development of Isoform-Specific Knockout Animal Models: Assessing the physiological effects of this compound in mice lacking specific AMPK isoforms (e.g., liver-specific α1-knockout or muscle-specific α2-knockout). This is crucial for linking the activation of a particular isoform in a specific tissue to a systemic metabolic outcome.
| Subunit Isoform | Primary Tissue Distribution | Key Hypothesized Functions & Research Questions |
|---|---|---|
| α1 | Ubiquitous | Basal metabolic housekeeping, cell proliferation. Does this compound affect these ubiquitous roles? |
| α2 | Skeletal muscle, heart, liver | Regulating whole-body glucose and lipid metabolism in response to exercise and hormonal signals. Is this the primary target for metabolic disease therapy? |
| β1 | Ubiquitous, high in liver | Contains carbohydrate-binding module. Mediates glycogen-sensing. How does this compound interact with the β1-glycogen complex? |
| β2 | Skeletal muscle, heart | Associated with myristoylation and membrane localization. Does it direct AMPK action to specific cellular compartments? |
| γ1 | Ubiquitous | General AMP/ADP/ATP sensing. |
| γ2 | Heart, skeletal muscle | Mutations linked to cardiac glycogen (B147801) storage disease (Wolff-Parkinson-White syndrome). What is the effect of activation on cardiac function? |
| γ3 | Skeletal muscle (specifically glycolytic fibers) | High affinity for glycogen. Role in muscle fiber-type specification and exercise adaptation. |
Understanding Context-Dependent Effects (e.g., Cancer Dual Role)
The role of AMPK in cancer is complex and highly context-dependent, acting as a "double-edged sword." In some contexts, AMPK activation suppresses tumor growth by inhibiting anabolic processes via mTORC1 and promoting apoptosis. In others, it can promote cancer cell survival under metabolic stress (e.g., nutrient deprivation or hypoxia) by restoring cellular ATP levels and activating autophagy.
The critical unresolved question is under which conditions this compound will exert anti-tumor versus pro-survival effects. Research must be directed at:
Genetic Context Analysis: Evaluating the efficacy of this compound across a large panel of cancer cell lines with well-defined genetic backgrounds. Special attention should be paid to the status of key tumor suppressors (e.g., LKB1, p53) and oncogenes (e.g., KRAS, MYC), as these pathways intersect with AMPK signaling.
Tumor Microenvironment Studies: Utilizing 3D co-culture systems and in vivo models to investigate how factors like hypoxia, nutrient gradients, and interactions with stromal cells influence the therapeutic outcome of AMPK activation by this specific compound.
Metabolic Flux Analysis: Employing stable isotope tracing to map how this compound rewires metabolic pathways in cancer cells under different conditions. This can reveal whether the compound is shutting down anabolic growth or providing a survival advantage.
Defining the specific cellular and genetic contexts that determine the outcome of pharmacological AMPK activation is essential for identifying patient populations most likely to benefit from treatment with this compound.
Development of Advanced Preclinical Models for Efficacy Assessment
Traditional preclinical models, such as 2D cell cultures and subcutaneous xenografts in immunodeficient mice, often fail to predict clinical efficacy accurately. To better assess the therapeutic potential of this compound, more sophisticated and clinically relevant models are required.
Future efforts should focus on:
Patient-Derived Organoids (PDOs): Establishing and utilizing PDOs from various diseases (e.g., different cancer types, non-alcoholic steatohepatitis). These 3D models better recapitulate the cellular heterogeneity, structure, and drug response of the original human tissue.
Genetically Engineered Mouse Models (GEMMs): Testing this compound in GEMMs that develop diseases spontaneously in an immunocompetent setting. These models allow for the study of the compound's effect on disease initiation, progression, and interaction with the immune system.
Humanized Mouse Models: For immuno-oncology applications, using mice engrafted with a human immune system to study how AMPK activation modulates anti-tumor immunity, both directly in immune cells and indirectly through its effects on cancer cell metabolism.
The adoption of these advanced models will provide a more robust and predictive assessment of the efficacy of this compound before advancing to human trials.
Exploration of Synergistic Effects with Other Therapeutic Agents
Monotherapy is often insufficient for treating complex multifactorial diseases like cancer and type 2 diabetes. A significant area for future research is the exploration of combination therapies involving this compound to achieve synergistic or additive effects.
Potential combinations for investigation include:
Metabolic Disease: Combining this compound with established anti-diabetic drugs like Metformin (B114582) or SGLT2 inhibitors. The rationale is that targeting complementary metabolic pathways may lead to superior glycemic control and metabolic benefits.
Oncology:
Chemotherapy: Pairing with cytotoxic agents to enhance metabolic stress on cancer cells, potentially increasing their vulnerability.
Targeted Therapy: Combining with mTOR inhibitors (e.g., rapamycin (B549165) analogs) to create a powerful dual blockade of the primary anabolic pathway.
Immunotherapy: Investigating synergy with immune checkpoint inhibitors. AMPK activation can modulate the metabolism of T-cells and tumor-associated macrophages, potentially enhancing anti-tumor immune responses.
Systematic preclinical testing of these combinations is needed to identify the most promising pairings, understand their mechanisms of synergy, and define optimal scheduling for future clinical development.
| Therapeutic Area | Combination Agent Class | Rationale for Synergy | Key Research Question |
|---|---|---|---|
| Metabolic Disease | Metformin | AMPK activation via distinct mechanisms (Metformin via Complex I inhibition, this compound via direct allosteric activation). | Can the combination achieve greater efficacy at lower doses, reducing side effects? |
| Oncology | mTOR Inhibitors (e.g., Rapalogs) | Dual vertical blockade of the AMPK-mTORC1 signaling axis to potently inhibit cell growth and proliferation. | Is the combination synergistic and can it overcome resistance to mTOR inhibitors? |
| Oncology | Chemotherapy (e.g., Platinum-based) | Chemotherapy induces DNA damage and metabolic stress; AMPK activation may push stressed cells toward apoptosis instead of survival. | Does the timing of administration (sequential vs. concurrent) impact the outcome? |
| Immuno-Oncology | Immune Checkpoint Inhibitors (e.g., anti-PD-1) | AMPK activation can promote the formation of memory T-cells and reprogram tumor-associated macrophages, enhancing the anti-tumor immune response. | Does this compound improve the efficacy of checkpoint blockade in resistant tumors? |
Q & A
Q. What is the molecular mechanism by which AMPK-α1β1γ1 activator 1 selectively targets the β1 isoform of AMPK?
AMPK-α1β1γ1 activator 1 (M1) is derived from an indole-3-carboxylic acid scaffold and functions as an acyl glucuronide metabolite. Its selectivity for the β1 isoform arises from direct binding to the interface between the α1 and β1 subunits of the human AMPK α1β1γ1 complex, as confirmed by structural studies using X-ray crystallography. The compound exhibits an EC50 of 38.1 nM for β1-containing isoforms, attributed to specific interactions with residues in the ADaM (allosteric drug and metabolite) binding site . Methodologically, isoform specificity can be validated using recombinant AMPK heterotrimers (e.g., α1β1γ1 vs. α2β2γ1) in kinase activity assays .
Q. What standard assays are recommended to evaluate AMPK-α1β1γ1 activator 1's efficacy in vitro?
Key assays include:
- Kinase activity assays : Measure phosphorylation of canonical substrates (e.g., SAMS peptide) using recombinant AMPK α1β1γ1 .
- EC50 determination : Dose-response curves in cell-free systems or cell-based models (e.g., L6 myocytes for glucose uptake) .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify direct interaction with the α1β1γ1 complex . Controls should include AMPK isoforms lacking β1 subunits to confirm selectivity .
Q. How does AMPK-α1β1γ1 activator 1 compare to other AMPK activators in preclinical models of metabolic disease?
Unlike pan-AMPK activators (e.g., AICAR), M1’s β1 specificity reduces off-target effects on other isoforms (e.g., α2β2γ1). In diabetic nephropathy models, M1 demonstrates superior renal protection compared to non-isoform-selective activators, likely due to its targeted modulation of β1-dependent pathways such as mTOR inhibition and autophagy induction . Comparative studies should include pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and transcriptomic analysis of downstream targets .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in AMPK activation data between in vitro and in vivo systems?
Discrepancies often arise from differences in bioavailability, tissue-specific isoform expression, or metabolite interference. To address this:
- Pharmacodynamic profiling : Measure AMPK activity in target tissues (e.g., kidney, liver) post-administration using phospho-AMPK (Thr172) Western blotting .
- Metabolomic analysis : Assess systemic levels of competing nucleotides (e.g., ATP, ADP) that modulate AMPK activation .
- Genetic models : Use β1-knockout mice to isolate isoform-specific effects in vivo .
Q. How can structural biology techniques elucidate the allosteric modulation of AMPK by activator 1?
Co-crystallization of AMPK α1β1γ1 with M1 and nucleotides (e.g., AMP/ADP) reveals conformational changes in the γ-subunit nucleotide-binding sites and the α-β interface. High-resolution (≤2.5 Å) structures obtained via cryo-EM or X-ray crystallography are critical for identifying key residues (e.g., His-251 in the ligand-binding pocket) that stabilize activator binding . Mutagenesis studies (e.g., His-251Ala) can further validate these interactions .
Q. What methodologies are optimal for assessing AMPK-α1β1γ1 activator 1’s therapeutic potential in combination therapies?
- Synergy screens : Use combinatorial drug matrices (e.g., metformin + M1) in cell models of insulin resistance, measuring additive vs. synergistic effects on AMPK activation and glucose uptake .
- Transcriptomic profiling : RNA sequencing of treated tissues identifies co-regulated pathways (e.g., oxidative phosphorylation, fibrosis) .
- In vivo efficacy : Test combinations in diabetic nephropathy models (e.g., db/db mice) with endpoints including albuminuria, glomerular hypertrophy, and fibrosis markers .
Q. How can researchers address conflicting reports on AMPK activators’ pro- vs. anti-inflammatory effects?
Context-dependent outcomes (e.g., anti-inflammatory in metabolic disease vs. pro-inflammatory in RA) may stem from isoform- or tissue-specific signaling. To clarify:
Q. What biomarkers are suitable for monitoring AMPK-α1β1γ1 activator 1’s target engagement in clinical trials?
Validated biomarkers include:
- Phospho-AMPK (Thr172) : Measured in PBMCs via Western blot or automated capillary electrophoresis .
- HAPLN1 : A downstream protein upregulated in fibroblast-like synoviocytes, detectable by qPCR or ELISA .
- Metabolomic signatures : LC-MS/MS profiling of TCA cycle intermediates (e.g., citrate, succinate) reflecting AMPK-driven metabolic shifts .
Methodological Considerations
- Statistical rigor : Use power analysis to determine sample sizes for in vivo studies, and apply corrections for multiple comparisons (e.g., Bonferroni) in omics datasets .
- Reproducibility : Include positive controls (e.g., AICAR) and validate findings across independent models (e.g., primary cells vs. cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
